molecular formula C13H13N5OS B399296 NSD3-IN-1

NSD3-IN-1

Cat. No.: B399296
M. Wt: 287.34g/mol
InChI Key: JBEQBNJBWHOCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSD3-IN-1 is a chemical compound with the molecular formula C13H13N5OS and a molecular weight of 287.34 g/mol . This compound is known for its unique structure, which includes an amino group, a phenoxyethyl group, and a purine-thiol core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSD3-IN-1 typically involves the reaction of 6-amino-9H-purine-8-thiol with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NSD3-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the purine ring or the phenoxyethyl group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

NSD3-IN-1 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSD3-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSD3-IN-1 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group allows for versatile chemical modifications, while the phenoxyethyl group enhances its interaction with biological targets.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34g/mol

IUPAC Name

6-amino-9-(2-phenoxyethyl)-7H-purine-8-thione

InChI

InChI=1S/C13H13N5OS/c14-11-10-12(16-8-15-11)18(13(20)17-10)6-7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,20)(H2,14,15,16)

InChI Key

JBEQBNJBWHOCNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.